molecular formula C12H14O3 B14141338 Acetic acid;5,8-dihydronaphthalen-1-ol CAS No. 51927-56-1

Acetic acid;5,8-dihydronaphthalen-1-ol

Cat. No.: B14141338
CAS No.: 51927-56-1
M. Wt: 206.24 g/mol
InChI Key: KHQNGPDAZDGRAO-UHFFFAOYSA-N
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Description

Acetic acid;5,8-dihydronaphthalen-1-ol is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.238 g/mol . It is also known by its systematic name, 1-Naphthalenol, 5,8-dihydro-, acetate. This compound is characterized by its unique structure, which includes a naphthalene ring system with an acetic acid moiety attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5,8-dihydronaphthalen-1-ol typically involves the acetylation of 5,8-dihydronaphthalen-1-ol. One common method is the reaction of 5,8-dihydronaphthalen-1-ol with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials, 5,8-dihydronaphthalen-1-ol and acetyl chloride, are typically sourced from commercial suppliers, and the reaction is carried out in a controlled environment to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5,8-dihydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces alcohols. Substitution reactions result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;5,8-dihydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including dyes and fragrances.

Mechanism of Action

The mechanism of action of acetic acid;5,8-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The naphthalene ring system may interact with cellular components, leading to potential biological effects such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 3,4-dihydronaphthalen-1-ol: Similar structure but differs in the position of the hydrogenation on the naphthalene ring.

    Acetic acid, 5,6,7,8-tetrahydronaphthalen-1-ol: Fully hydrogenated naphthalene ring.

    Acetic acid, 5,8-dibromo-3,7-dimethylocta-2,6-dien-1-ol: Contains additional bromine and methyl groups.

Uniqueness

Acetic acid;5,8-dihydronaphthalen-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its partial hydrogenation and acetate group make it a versatile intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

51927-56-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

acetic acid;5,8-dihydronaphthalen-1-ol

InChI

InChI=1S/C10H10O.C2H4O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2(3)4/h1-3,5,7,11H,4,6H2;1H3,(H,3,4)

InChI Key

KHQNGPDAZDGRAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1C=CCC2=C1C=CC=C2O

Origin of Product

United States

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